molecular formula C59H96O25 B2975947 Raddeanin D CAS No. 89412-81-7

Raddeanin D

Cat. No.: B2975947
CAS No.: 89412-81-7
M. Wt: 1205.392
InChI Key: QMTVSBYGSSFPPX-TZKWFAPYSA-N
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Description

Raddeanin D is a triterpenoid saponin isolated from Anemone raddeana, a plant traditionally used in Chinese medicine. While structural details of this compound remain less characterized compared to its analog Raddeanin A, preliminary studies suggest it shares a triterpene backbone with sugar moieties, a hallmark of saponins . This compound is often co-analyzed with Raddeanin A in quality control assays for A. raddeana extracts, indicating its pharmacological relevance . This article compares this compound with structurally and functionally similar compounds, drawing parallels to Raddeanin A where direct data on this compound are sparse.

Properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O25/c1-24-34(63)38(67)42(71)48(76-24)81-45-30(22-61)79-50(44(73)41(45)70)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)80-51-46(36(65)28(62)23-75-51)83-52-47(40(69)37(66)29(21-60)78-52)82-49-43(72)39(68)35(64)25(2)77-49/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28-,29+,30+,31?,32?,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVSBYGSSFPPX-TZKWFAPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1205.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Raddeanin D can be synthesized through stepwise glycosylation from oleanolic acid, employing arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate as donors. The chemical structure of this compound is confirmed by means of proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, mass spectrometry, and elemental analysis .

Industrial Production Methods: Industrial production of this compound involves the extraction from the roots of Anemone raddeana Regel. The extraction process typically includes drying the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Raddeanin D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Comparison with Similar Compounds

Structural and Functional Analog: Raddeanin A

Raddeanin A, the most extensively studied compound in this class, serves as a key reference for understanding Raddeanin D.

Property Raddeanin A This compound (Inferred)
Chemical Structure 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid Likely similar triterpene core with distinct glycosylation patterns
Anticancer Mechanisms - Induces apoptosis via Bax/Bcl-2 modulation
- Activates caspases (-3, -8, -9) and PARP cleavage
- Inhibits NF-κB and MAPK pathways
Limited data; likely shares apoptotic pathways due to structural homology
In Vivo Efficacy - IC₅₀: 1.4–4.6 µM (HCT-116, KB, SKOV3 cells)
- Tumor inhibition rates: 36–65% (S180, H22, U14 xenografts)
Not reported; potential efficacy inferred from co-occurrence with Raddeanin A
Pharmacokinetics Low oral bioavailability (Cₘₐₓ: 12.3 µg/L in mice) No data available
Therapeutic Scope Broad: gastric, colon, liver, cervical cancers; Alzheimer’s disease Likely narrower due to lack of targeted studies
Other Triterpenoid Saponins

Diosgenyl β-D-Glycosides

  • Structural Contrast: Diosgenyl glycosides lack the arabinose-rhamnose-glucose triad seen in Raddeanin A/D, leading to differential receptor binding .
  • Activity : Exhibit anti-inflammatory and cholesterol-lowering effects but weaker anticancer activity compared to Raddeanin A .

HDAC Inhibitors (e.g., RG2833)

  • Functional Overlap : Both Raddeanin A and HDAC inhibitors (e.g., RG2833) modulate epigenetic pathways. However, Raddeanin A targets MAPK/NF-κB signaling, whereas RG2833 directly inhibits histone deacetylases .
  • Specificity : Raddeanin A shows broader anticancer effects, while RG2833 is specialized for neurological and epigenetic disorders .
Flavonoids (e.g., Quercetin)
  • Mechanistic Divergence: Unlike Raddeanin A’s caspase-dependent apoptosis, flavonoids like quercetin often rely on antioxidant pathways and cyclin-dependent kinase inhibition .
  • Bioavailability : Quercetin has higher oral absorption but shorter half-life than Raddeanin A .

Q & A

Basic: What are the standard in vitro methodologies to assess Raddeanin A’s cytotoxic effects in cancer research?

To evaluate cytotoxicity, researchers commonly employ MTT assays to measure cell viability via mitochondrial activity reduction (IC50 calculations), flow cytometry for apoptosis quantification (Annexin V/PI staining), and DAPI staining to observe nuclear fragmentation indicative of apoptosis . For mechanistic insights, Western blotting is used to analyze apoptosis-related proteins (e.g., cleaved PARP, caspases) and signaling pathway markers (e.g., phosphorylated JNK, ERK) . Dose-response curves across 12–48 hours are critical to establish time- and concentration-dependent effects .

Basic: How do researchers evaluate Raddeanin A’s impact on apoptosis in cancer cell lines?

Apoptosis is assessed through dual-method validation :

  • Flow cytometry : Quantifies early/late apoptotic cells using Annexin V/PI staining, differentiating necrosis from apoptosis .
  • Morphological analysis : DAPI staining identifies chromatin condensation and apoptotic bodies .
  • Protein markers : Western blotting detects caspase activation (e.g., cleaved caspase-3/9) and pro-apoptotic proteins (e.g., Bax, Bid) .
  • Functional assays : Mitochondrial membrane potential (ΔΨm) via JC-1 dye and ROS probes (e.g., DCFH-DA) validate mitochondrial involvement in apoptosis .

Advanced: How can researchers reconcile conflicting reports on Raddeanin A’s IC50 values across cancer types?

Discrepancies in IC50 values (e.g., 1.4 µM in HCT-116 colon cancer vs. higher values in gastric/breast cancer) arise from cell-type specificity in drug uptake, metabolic activity, and pathway dominance . Methodological adjustments include:

  • Standardized culture conditions : Control for serum concentration, passage number, and confluence.
  • Pharmacokinetic profiling : Compare tissue distribution (e.g., high gastric retention vs. low plasma bioavailability) to explain efficacy disparities .
  • Orthogonal assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT to exclude metabolic interference .

Advanced: What experimental strategies address Raddeanin A’s low bioavailability in plasma observed in pharmacokinetic studies?

To overcome low plasma bioavailability, researchers use:

  • Tissue-specific delivery models : Oral administration studies in mice show high gastrointestinal retention, supporting its use for localized cancers .
  • Nanoparticle encapsulation : Preliminary data suggest improved solubility and sustained release (noted in ’s xenograft models).
  • Metabolite analysis : LC-MS/MS quantifies active metabolites in target tissues to correlate efficacy with localized drug levels .

Advanced: How can researchers validate Raddeanin A’s dual regulation of ROS/JNK and NF-κB pathways in osteosarcoma models?

To confirm pathway crosstalk:

  • Pharmacological inhibition : Pre-treat cells with JNK inhibitors (SP600125) or NF-κB blockers (BAY 11-7082) to abrogate Raddeanin A’s effects .
  • ROS scavengers : Co-treatment with NAC (N-acetylcysteine) determines ROS dependency in apoptosis .
  • Multiplex assays : Simultaneously measure phospho-protein levels (e.g., p-JNK, p-p65) via Luminex or phospho-flow cytometry .

Basic: What in vivo models are prioritized for preclinical testing of Raddeanin A’s antitumor efficacy?

  • Subcutaneous xenografts : S180 sarcoma models in mice are standard for assessing tumor growth inhibition and survival .
  • Orthotopic models : Implanting cancer cells in tissue-specific environments (e.g., gastric or bone niches) to mimic metastatic niches .
  • Pharmacodynamic endpoints : Tumor volume measurement, histopathology (H&E staining), and TUNEL assays for apoptosis quantification .

Advanced: How to resolve contradictory findings on Raddeanin A’s role in autophagy versus apoptosis?

In gastric cancer (SGC-7901 cells), Raddeanin A induces apoptosis while protecting basal autophagy, suggesting context-dependent outcomes . To dissect this:

  • Autophagy inhibitors : Use chloroquine or 3-MA to determine if autophagy blockade enhances apoptosis.
  • LC3-II/p62 Western blotting : Monitor autophagic flux under Raddeanin A treatment .
  • CRISPR/Cas9 knockout : Delete autophagy genes (e.g., ATG5) to isolate apoptosis-specific effects.

Advanced: What methodologies confirm Raddeanin A’s immunomodulatory effects on NK cell cytotoxicity?

  • Co-culture assays : KHYG-1 (NK) and K562 (leukemia) cells are co-treated with Raddeanin A; cytotoxicity is measured via calcein-AM release .
  • Cytokine profiling : ELISA detects IFN-γ secretion, while Western blotting quantifies perforin/granzyme B expression in NK cells .
  • Signaling pathway analysis : Phospho-kinase arrays validate ERK/p38 activation and Ras/Raf pathway modulation .

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